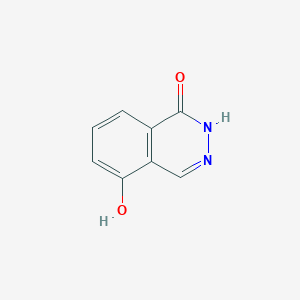

1(2H)-Phthalazinone, 5-hydroxy-

説明

5-Hydroxy-1(2H)-Phthalazinone is a chemical compound with the molecular formula C10H10O2 . It exists as a white crystalline powder and exhibits solubility in organic solvents such as methanol, ethanol, and DMSO .

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1(2H)-Phthalazinone consists of a phthalazinone core with an additional hydroxyl group (OH) attached. The presence of the hydroxyl group significantly influences its chemical properties and reactivity. For a more detailed structural analysis, consult spectroscopic data and computational studies .

Chemical Reactions Analysis

The reactivity of 5-Hydroxy-1(2H)-Phthalazinone is crucial for understanding its behavior in various chemical environments. Investigating its reactions with different reagents, catalysts, and functional groups will shed light on its versatility and potential applications. Specific reaction pathways and intermediates can be found in relevant literature .

科学的研究の応用

Synthesis and Medicinal Chemistry

1(2H)-Phthalazinone, 5-hydroxy- serves as a foundational pharmacophore in medicinal chemistry, demonstrating the phthalazinone core's versatility in drug discovery. This relevance is highlighted by the development of new synthetic methods for accessing variously substituted and functionalized derivatives. Recent advances involve modifications of classical methodologies and the introduction of novel multicomponent approaches, showcasing the synthetic efficiency and environmental compatibility of these strategies (Terán et al., 2019).

Antimicrobial Applications

Synthetic efforts have led to the creation of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, some of which exhibit expected antimicrobial activity. This underscores the potential of phthalazinone derivatives in contributing to the development of new antimicrobial agents (Abubshait et al., 2011).

Antifungal and Antioxidant Properties

Phthalazine-based 1,2,3-triazole derivatives synthesized from benzoic acid precursors have been evaluated for their antimicrobial, antifungal, and antioxidant activities. Certain compounds within this series demonstrated significant activity, comparable to standard drugs, highlighting the therapeutic potential of phthalazinone derivatives (Shyma et al., 2016).

Materials Science Applications

Phthalazinone has also found applications in materials science, with studies detailing the synthesis of highly thermostable rigid-rod networks from phthalazinone derivatives. These networks exhibit excellent thermal properties and thermostability, relevant for advanced material applications (Yu et al., 2012).

Antimicrobial Nucleosides and Reactive Dyes

In addition to pharmaceutical applications, phthalazinone derivatives have been synthesized as antimicrobial nucleosides and reactive dyes. These compounds have shown effectiveness as antimicrobials and have been used in the synthesis of dyes chemically bonded with proteins and fibers, offering enhanced stability for wool and cotton textiles (EL-Hashash et al., 2017).

作用機序

Target of Action

It is known that indole derivatives, which include 1(2h)-phthalazinone, 5-hydroxy-, have a wide range of biological activities . They can interact with multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 1(2H)-Phthalazinone, 5-hydroxy- might interact with its targets through similar mechanisms.

Biochemical Pathways

1(2H)-Phthalazinone, 5-hydroxy- is likely involved in the biosynthesis of serotonin, a neurotransmitter. It is derived from tryptophan, and the hydrogen atoms at the 5’-position on the benzene ring of tryptophan are replaced by hydroxyl groups . This process is part of the larger biochemical pathway involving the conversion of dietary or drug substrates into small bioactive molecules .

Pharmacokinetics

It’s known that 5-hydroxytryptophan, a related compound, is rapidly absorbed and eliminated, with a half-life of approximately 15-2 hours . This might suggest similar ADME properties for 1(2H)-Phthalazinone, 5-hydroxy-.

Result of Action

It’s known that indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1(2H)-Phthalazinone, 5-hydroxy- might have similar effects.

Action Environment

It’s known that the production of related compounds can be influenced by factors such as ph . This suggests that the action of 1(2H)-Phthalazinone, 5-hydroxy- might also be influenced by environmental conditions.

特性

IUPAC Name |

5-hydroxy-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-2-5-6(7)4-9-10-8(5)12/h1-4,11H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMMVARINBJYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NNC2=O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

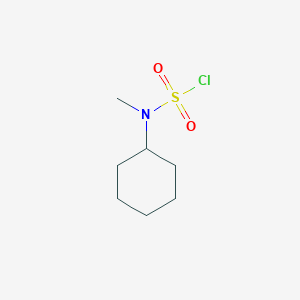

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)

![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)

![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)